molecular formula C18H19NOS B1327333 2-(Thiomorpholinomethyl)benzophenone CAS No. 745720-16-5

2-(Thiomorpholinomethyl)benzophenone

Cat. No.: B1327333
CAS No.: 745720-16-5
M. Wt: 297.4 g/mol
InChI Key: OLRDMSJFFYWEGS-UHFFFAOYSA-N
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Description

2-(Thiomorpholinomethyl)benzophenone is a benzophenone derivative characterized by a thiomorpholine moiety linked via a methylene group to the benzophenone core. Its molecular formula is C₁₈H₁₉NOS₂•HCl (for the hydrochloride salt variant), with a molecular weight of 369.93 g/mol . Key physicochemical properties include a logP value of 4.02, indicating moderate lipophilicity, a boiling point of 509.9°C, and a density of 1.138 g/cm³ . The compound’s thiomorpholine group introduces sulfur-containing heterocyclic functionality, which may influence its electronic properties and biological interactions .

Properties

IUPAC Name

phenyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRDMSJFFYWEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643799
Record name Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745720-16-5
Record name Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholinomethyl)benzophenone typically involves the reaction of benzophenone with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic substitution on the benzophenone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholinomethyl)benzophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-(Thiomorpholinomethyl)benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The thiomorpholine moiety can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The benzophenone core may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiomorpholinomethyl-Substituted Benzophenones

Several analogs share the thiomorpholinomethyl substituent but differ in ring substitutions:

  • 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-60-7): Incorporates an ethyl carboxylate group, increasing polarity (PSA = 45.61 Ų) and enabling ester hydrolysis in biological systems .

Table 1: Structural and Physicochemical Comparison

Compound Substituents logP PSA (Ų) Key Applications/Notes
2-(Thiomorpholinomethyl)benzophenone None (parent structure) 4.02 45.61 Anti-inflammatory research
3,5-Dimethyl variant 3,5-dimethyl 4.02 45.61 Similar lipophilicity, enhanced steric effects
2-Carboethoxy variant Ethyl carboxylate N/A 45.61 Prodrug potential via ester hydrolysis
3,5-Difluoro variant 3,5-difluoro N/A N/A Improved photostability

Pharmacological Activity Comparison

Anti-Inflammatory Activity
  • This compound: Docking studies suggest its sulfur atom interacts with TYR355 of COX-1, mimicking the carboxymethylindole moiety of indomethacin.
  • Indomethacin : Binds COX-1 via a carboxymethylindole group; lacks thiomorpholine’s sulfur-mediated interactions .
  • Benzophenone-3: Used in sunscreens but lacks anti-inflammatory activity due to absence of sulfur heterocycles .
Cytotoxicity
  • This compound: No cytotoxic activity reported in HCT-116, A-549, HepG2, or HeLa cell lines (IC₅₀ >100 µM) .
  • Natural benzophenones (e.g., 2-(4-benzoyl-3-hydroxyphenoxy)-N-propylacetamide): Similarly show low cytotoxicity (IC₅₀ >100 µM), suggesting benzophenone derivatives may require specific substituents for therapeutic activity .

Photochemical and Environmental Behavior

Photostability
  • This compound: Expected to follow benzophenone-like photoprotection mechanisms, where proton transfer stabilizes excited states .
  • DHHB (Diethylamino hydroxybenzoyl hexyl benzoate): A UV-A filter with superior photostability due to optimized benzophenone substitution (half-life >10 hours under sunlight) .
  • Ketoprofen: Highly photolabile (half-life <1 hour), contrasting with thiomorpholinomethyl derivatives’ stability .

Table 2: Photostability Ranking of Benzophenones

Compound Photostability Rank (1 = most stable) Key Substituent Influence
DHM-BP (Dihydroxy-methoxy-BP) 1 Methoxy groups reduce degradation
This compound 4 (estimated) Thiomorpholine enhances stability
Ketoprofen 8 Carboxylic acid group increases reactivity
Environmental Persistence
  • This compound: Likely more persistent than ketoprofen due to sulfur-mediated resistance to hydrolysis .
  • Benzophenone-3: Rapidly metabolized in humans but accumulates in aquatic environments, raising ecotoxicity concerns .

Biological Activity

2-(Thiomorpholinomethyl)benzophenone is a synthetic compound derived from benzophenone, characterized by the addition of a thiomorpholinomethyl group. This compound has garnered attention in biological research due to its potential therapeutic applications and unique chemical properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO2SC_{19}H_{21}NO_2S, featuring a benzophenone core with a thiomorpholine moiety. This structure allows for various chemical interactions that contribute to its biological effects.

PropertyValue
Molecular Weight321.45 g/mol
Boiling Point534.1 °C
Density1.320 g/cm³
Functional GroupsMethoxy, Thiomorpholine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:

  • Hydrogen Bonding : The methoxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Electrophilic Interactions : The thiomorpholinomethyl group can interact with nucleophiles and electrophiles, modulating the activity of enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Properties : Studies suggest that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Activity : Preliminary findings indicate effectiveness against various bacterial strains, showcasing potential as an antimicrobial agent.
  • Protein Binding Studies : Investigations into its interactions with proteins have revealed insights into its pharmacokinetic properties and potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers. These findings suggest its potential role in cancer therapy.
  • Antimicrobial Efficacy Testing : In vitro studies evaluated the antimicrobial effects against both Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response, with notable inhibition zones observed during agar diffusion tests.
  • Mechanistic Studies : A detailed investigation into the compound's mechanism revealed that it disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds were made:

Compound NameKey FeaturesBiological Activity
2-MethoxybenzophenoneLacks thiomorpholinomethyl groupLimited biological activity
2-ThiomorpholinomethylbenzophenoneLacks methoxy groupEnhanced reactivity
3-Methoxy-2-thiomorpholinomethyl benzophenonePositional isomer affecting propertiesDifferent biological profile

The presence of both methoxy and thiomorpholinomethyl groups in this compound enhances its versatility and effectiveness compared to similar compounds.

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